molecular formula C16H17NO5S2 B10927252 Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10927252
M. Wt: 367.4 g/mol
InChI Key: YJIHEJCIUXNWSL-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

The synthesis of Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves several steps, starting with the preparation of the thiophene core. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide (DMSO), and controlled temperatures.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its multifunctional groups, which provide a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

dimethyl 5-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H17NO5S2/c1-7-6-10(23-9(7)3)13(18)17-14-11(15(19)21-4)8(2)12(24-14)16(20)22-5/h6H,1-5H3,(H,17,18)

InChI Key

YJIHEJCIUXNWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)OC)C

Origin of Product

United States

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